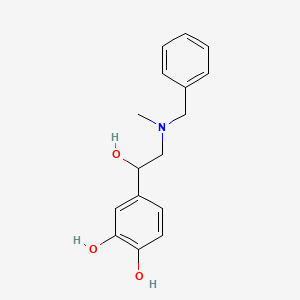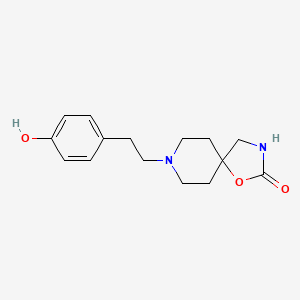![molecular formula C24H19N3O3 B602173 Ácido 1-((2'-ciano-[1,1'-bifenil]-4-il)metil)-2-etoxi-1H-benzo[d]imidazol-7-carboxílico CAS No. 632322-61-3](/img/structure/B602173.png)
Ácido 1-((2'-ciano-[1,1'-bifenil]-4-il)metil)-2-etoxi-1H-benzo[d]imidazol-7-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Material: 2-ethoxybenzimidazole.
Reaction: N-alkylation with the biphenyl intermediate.
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide), and controlled temperature.
Carboxylation:
Starting Material: The N-alkylated product.
Reaction: Carboxylation using carbon dioxide.
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., water), and pressure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Products: Oxidized derivatives of the benzimidazole or biphenyl moieties.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Solvent (e.g., ether), ambient or elevated temperature.
Products: Reduced forms of the cyano group or other reducible functionalities.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), and heat.
Products: Substituted derivatives at the benzimidazole or biphenyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium.
Nucleophiles: Amines, thiols.
Solvents: Toluene, dimethylformamide, ether, ethanol.
Bases: Sodium hydride, potassium carbonate, sodium hydroxide.
Chemistry:
Catalysis: The benzimidazole core can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: The compound’s structural features make it suitable for incorporation into polymers and other advanced materials.
Biology and Medicine:
Pharmaceuticals: The compound’s potential as a drug candidate is significant, particularly for targeting specific receptors or enzymes in the body.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Agrochemicals: Potential use as a precursor or active ingredient in the development of new agrochemicals.
Dyes and Pigments: The compound’s structural properties may be exploited in the synthesis of novel dyes and pigments.
Aplicaciones Científicas De Investigación
Síntesis orgánica: Intermediario para compuestos heterocíclicos
El anillo de imidazol presente en la Impureza M de Azilsartan es un componente crucial en muchas moléculas biológicamente activas. Este compuesto puede servir como intermedio en la síntesis de varios compuestos heterocíclicos, que son prevalentes en una amplia gama de productos farmacéuticos .
Educación química: Enseñanza de las reacciones de sustitución acílica nucleofílica
El grupo ácido carboxílico en la Impureza M de Azilsartan puede sufrir reacciones de sustitución acílica nucleofílica. Esto lo convierte en un compuesto adecuado para fines educativos, demostrando estas reacciones a los estudiantes de química .
Mecanismo De Acción
Target of Action
The primary target of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, also known as Azilsartan Impurity M, is the angiotensin II receptor type 1 (AT1 receptor) . This receptor plays a crucial role in the renin-angiotensin system, which is a hormone system that regulates blood pressure and fluid balance .
Mode of Action
Azilsartan Impurity M acts as an antagonist at the AT1 receptor . By binding to this receptor, it blocks the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blocking action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
The action of Azilsartan Impurity M on the AT1 receptor affects the renin-angiotensin system . By blocking the action of angiotensin II, it inhibits the vasoconstrictor effects of this hormone, leading to vasodilation . It also blocks the aldosterone-secreting effects of angiotensin II, affecting the aldosterone-mineralocorticoid receptor pathway and leading to increased water excretion .
Pharmacokinetics
The bioavailability of Azilsartan Impurity M is about 60% . It reaches peak plasma concentrations within 1.5–3 hours after oral dosing . The elimination half-life is approximately 11 hours . Azilsartan Impurity M is eliminated both through renal clearance and hepatic metabolism . It has a tighter and longer-lasting binding to the AT1 receptor than other angiotensin II receptor blockers .
Result of Action
The molecular and cellular effects of Azilsartan Impurity M’s action include vasodilation and increased water excretion . These effects lead to a reduction in blood pressure . Clinical studies have revealed that Azilsartan Impurity M reduces blood pressure significantly better than other angiotensin II receptor blockers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
-
Formation of the Biphenyl Intermediate:
Starting Material: 4-bromobenzonitrile.
Reaction: Suzuki coupling with phenylboronic acid.
Catalyst: Palladium(0) complex.
Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), and elevated temperature.
Comparación Con Compuestos Similares
1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid: Lacks the ethoxy group, which may affect its solubility and binding properties.
1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-methoxy-1H-benzo[d]imidazole-7-carboxylic acid: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and biological activity.
Uniqueness: The presence of the ethoxy group in 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid can influence its chemical and biological properties, making it distinct from its analogs. This modification can enhance its solubility, stability, and interaction with biological targets, potentially leading to improved efficacy in its applications.
This detailed overview provides a comprehensive understanding of 1-((2’-Cyano-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-2-30-24-26-21-9-5-8-20(23(28)29)22(21)27(24)15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-25/h3-13H,2,15H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRVVLKQIVDIEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)










